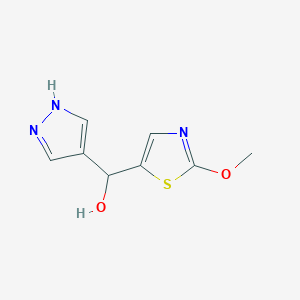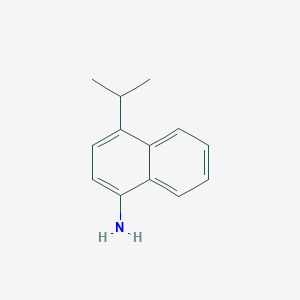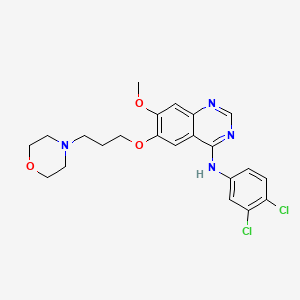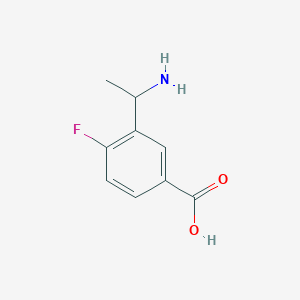
(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol: is a chemical compound with the molecular formula C₈H₉N₃O₂S and a molecular weight of 211.24 g/mol . This compound features a thiazole ring and a pyrazole ring, both of which are heterocyclic structures containing nitrogen and sulfur atoms. The presence of these rings makes the compound interesting for various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of (2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol involves several steps, typically starting with the formation of the thiazole and pyrazole rings. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of these rings. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Analyse Chemischer Reaktionen
(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol can be compared with other similar compounds, such as:
(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-3-yl)methanol: Similar structure but with a different position of the pyrazole ring.
(2-Methoxy-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol: Similar structure but with a different position of the thiazole ring.
(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
These comparisons highlight the uniqueness of this compound in terms of its specific ring positions and functional groups, which can influence its chemical and biological properties.
Eigenschaften
Molekularformel |
C8H9N3O2S |
|---|---|
Molekulargewicht |
211.24 g/mol |
IUPAC-Name |
(2-methoxy-1,3-thiazol-5-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H9N3O2S/c1-13-8-9-4-6(14-8)7(12)5-2-10-11-3-5/h2-4,7,12H,1H3,(H,10,11) |
InChI-Schlüssel |
MVFKQCMEKCFRLT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(S1)C(C2=CNN=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene](/img/structure/B13058130.png)





![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-(trifluoromethyl)benzoate](/img/structure/B13058157.png)
![N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride](/img/structure/B13058171.png)


![ethylN-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate](/img/structure/B13058186.png)

![4-chloro-3-[(Z)-1-naphthylmethylidene]-1H-indol-2-one](/img/structure/B13058202.png)

